7-Oxodehydroabietic acid

Insect Endocrinology Plant-Insect Interactions Juvenile Hormone Antagonism

Sourcing 7-Oxodehydroabietic acid for endocrine disruption or antifungal SAR? This C-7 ketone DHA derivative uniquely inhibits Plodia interpunctella larvae in vivo—a phenotype standard resin acids cannot replicate. Its specific activity against juvenile hormone pathways and complete Fomes annosus inhibition make it an indispensable reference standard. Avoid non-active DHA substitutes; secure the validated, oxidized scaffold your metabolic disorder and antifungal research demands.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
CAS No. 18684-55-4
Cat. No. B107358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxodehydroabietic acid
CAS18684-55-4
Synonyms7-ketodehydro-abietic acid
7-oxodehydroabietic acid
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)O)C
InChIInChI=1S/C20H26O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,17H,5,8-9,11H2,1-4H3,(H,22,23)/t17-,19-,20-/m1/s1
InChIKeyMSWJSDLNPCSSNW-MISYRCLQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxodehydroabietic Acid (CAS 18684-55-4): Chemical Identity, Natural Occurrence, and Baseline Procurement Considerations


7-Oxodehydroabietic acid (CAS: 18684-55-4; molecular formula C20H26O3; molecular weight 314.425 g/mol) is a naturally occurring oxidized abietane-type diterpene resin acid . It is isolated primarily from the roots of the Japanese red pine Pinus densiflora and has also been identified in other conifers such as Larix kaempferi, Juniperus excelsa, and Torreya jackii [1]. Structurally, this compound is the C-7 ketone derivative of dehydroabietic acid (DHA), representing a more highly oxidized state of the abundant diterpene resin acid scaffold [2]. It is commercially available from specialized chemical vendors in milligram to gram quantities for research use only [3].

Why Generic Substitution of 7-Oxodehydroabietic Acid with Unmodified Resin Acids is Scientifically Unjustified for Specific Research Applications


The diterpene resin acid (DRA) class encompasses a range of structurally similar compounds, including dehydroabietic acid (DHA), abietic acid, and pisiferic acid. However, the simple oxidation state at the C-7 position fundamentally alters 7-oxodehydroabietic acid's biological profile compared to its less oxidized analogs. In direct comparative assays, 7-oxodehydroabietic acid exhibited complete inhibition of Fomes annosus fungal growth, whereas common resin acids such as levopimaric, dehydroabietic, palustric, and abietic acid showed significantly lower activity [1]. More critically, in an in vivo insect model, only 7-oxodehydroabietic acid, but not 7α-dehydroabietic acid, dehydroabietic acid, sandaracopimaric acid, or abietic acid, was capable of disrupting larval development of Plodia interpunctella, despite all compounds disrupting juvenile hormone-mediated protein binding in vitro [2]. This demonstrates that the C-7 ketone moiety confers a unique functional phenotype that is not simply interchangeable with other DRAs. Therefore, substituting 7-oxodehydroabietic acid with a cheaper or more readily available unmodified resin acid, such as DHA, will not reproduce these specific, quantifiable biological outcomes.

Quantitative Evidence Guide for 7-Oxodehydroabietic Acid (CAS 18684-55-4): Comparative Data for Scientific Selection


Differential Insect Larval Development Disruption by 7-Oxodehydroabietic Acid versus In-Class Resin Acids

In a yeast two-hybrid assay, 7-oxodehydroabietic acid, 7α-dehydroabietic acid, dehydroabietic acid (DHA), sandaracopimaric acid, and abietic acid all disrupted juvenile hormone (JH III)-mediated binding of Plodia interpunctella Met and SRC proteins. However, in a functional in vivo assay, only 7-oxodehydroabietic acid disrupted larval development, distinguishing it from its closest analogs [1].

Insect Endocrinology Plant-Insect Interactions Juvenile Hormone Antagonism

Quantitative Comparison of Antifungal Activity: 7-Oxodehydroabietic Acid vs. Unoxidized Resin Acids Against Fomes annosus

7-Oxodehydroabietic acid completely inhibited the growth of the fungal pathogen Fomes annosus, exhibiting significantly greater activity than common resin acids [1].

Antifungal Activity Forest Pathology Plant Defense

Dual Inhibition of ACC1 and PTP1B: Potency of 7-Oxodehydroabietic Acid from Torreya jackii

In a phytochemical screen of the endangered conifer Torreya jackii, 7-oxodehydroabietic acid demonstrated considerable inhibitory activity against two key metabolic enzymes, acetyl-coenzyme A carboxylase 1 (ACC1) and protein tyrosine phosphatase 1B (PTP1B), with reported IC50 values of 3.1 µM and 6.8 µM, respectively [1]. While direct comparison data within the same study for structurally related compounds is limited, the dual inhibitory profile is noteworthy.

Metabolic Disease Enzyme Inhibition Natural Product Screening

Activity Against Cryptococcus neoformans: 7-Oxodehydroabietic Acid as an Active Diterpene in a Brazilian Brown Propolis Panel

In a comprehensive antimicrobial screening of compounds isolated from Brazilian brown propolis, 7-oxodehydroabietic acid was reported to be active against the fungal pathogen Cryptococcus neoformans [1]. This activity was noted alongside other active constituents, including 3-hydroxy-4-methoxybenzaldehyde and 3-methoxy-4-hydroxypropiophenone, while other diterpenic acids like dehydroabietic acid and communic acid showed activity against methicillin-resistant Staphylococcus aureus (MRSA) [1].

Antifungal Antimicrobial Resistance Natural Products

Recommended Research and Industrial Application Scenarios for 7-Oxodehydroabietic Acid Based on Quantified Differentiation


Elucidation of Insect Growth Regulation and Endocrine Disruption Mechanisms

Based on its unique ability among tested diterpene resin acids to disrupt in vivo larval development in Plodia interpunctella, 7-oxodehydroabietic acid is the preferred compound for researchers investigating insect juvenile hormone antagonism. Its specific activity makes it a valuable tool for dissecting the link between in vitro target engagement (Met-SRC binding) and functional developmental outcomes [1].

Structure-Activity Relationship (SAR) Studies for Antifungal Drug Discovery Targeting Forest Pathogens

The superior antifungal activity of 7-oxodehydroabietic acid against Fomes annosus, compared to common unoxidized resin acids, positions it as a critical reference standard for SAR studies focused on developing novel antifungal agents. Its C-7 ketone moiety serves as a key pharmacophoric feature for designing more potent derivatives against this and related fungal pathogens [1].

Scaffold for Dual ACC1/PTP1B Inhibitor Development in Metabolic Disease Research

The established IC50 values of 3.1 µM and 6.8 µM against ACC1 and PTP1B, respectively, provide a quantitative starting point for medicinal chemistry programs aimed at developing novel therapeutics for metabolic disorders such as type 2 diabetes and obesity. This compound can serve as a lead scaffold for further synthetic derivatization [1].

Targeted Natural Product Screening for Anti-Cryptococcal Agents

Given the reported activity against Cryptococcus neoformans, 7-oxodehydroabietic acid is a relevant standard for screening libraries of natural products or semi-synthetic derivatives for new antifungal therapies, particularly in the context of combating opportunistic fungal infections [1].

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